![molecular formula C8H16O3 B14350652 4-[(2-Methoxyethoxy)methoxy]but-1-ene CAS No. 92827-19-5](/img/structure/B14350652.png)
4-[(2-Methoxyethoxy)methoxy]but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methoxyethoxy)methoxy]but-1-ene is an organic compound with the molecular formula C8H16O3 It is a derivative of butene, featuring a methoxyethoxy group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxyethoxy)methoxy]but-1-ene typically involves the reaction of but-1-ene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of but-1-ene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: But-1-ene-4-carboxylic acid.
Reduction: 4-[(2-Methoxyethoxy)methoxy]butanol.
Substitution: 4-[(2-Methoxyethoxy)methoxy]butyl chloride.
Applications De Recherche Scientifique
4-[(2-Methoxyethoxy)methoxy]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Methoxyethoxy)methoxy]but-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-Butene, 4-methoxy: A structurally similar compound with a methoxy group attached to the fourth carbon atom.
Butane, 1-(2-methoxyethoxy): Another related compound with a methoxyethoxy group attached to the first carbon atom.
Uniqueness: 4-[(2-Methoxyethoxy)methoxy]but-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92827-19-5 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-(2-methoxyethoxymethoxy)but-1-ene |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-10-8-11-7-6-9-2/h3H,1,4-8H2,2H3 |
Clé InChI |
USTFDDIRXUUAQT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
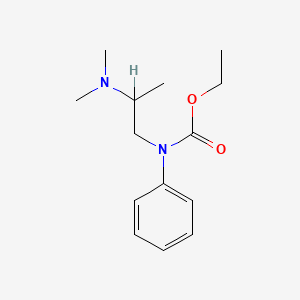

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)

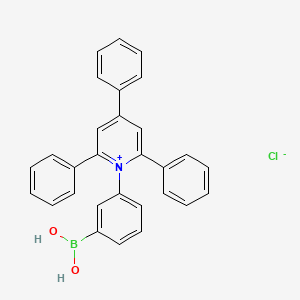
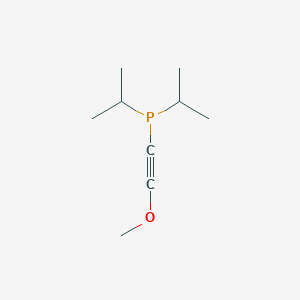
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
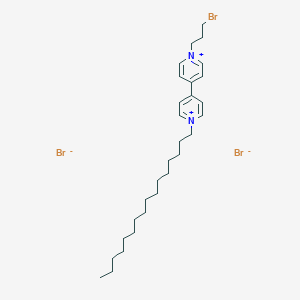
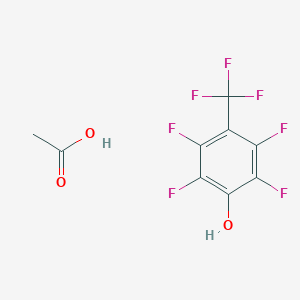
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
